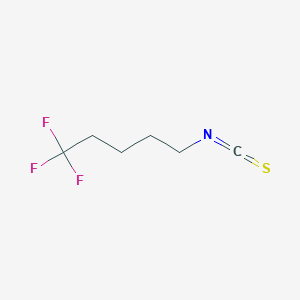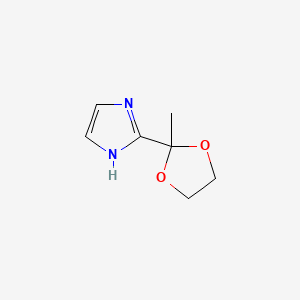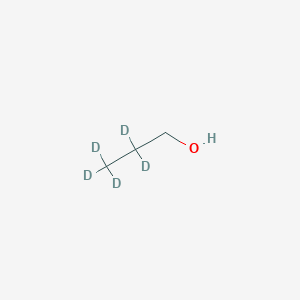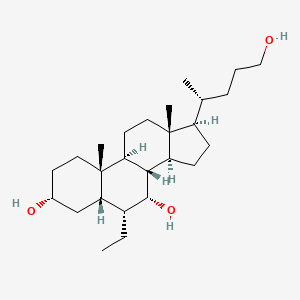
N'-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2,2-trifluoro-N'-methylacetohydrazide
Descripción general
Descripción
“N’-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2,2-trifluoro-N’-methylacetohydrazide” is a chemical compound . It’s a derivative of trifluoromethylpyridine (TFMP), a key structural motif in active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis of TFMP derivatives has been a significant area of research in the agrochemical and pharmaceutical industries . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, prepared from 2,5-CTF, is achieved in the final synthesis step .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyridine ring with a trifluoromethyl group and a chloro group. The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .Aplicaciones Científicas De Investigación
Agrochemical Industry
N’-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2,2-trifluoro-N’-methylacetohydrazide: and its derivatives are primarily used in the agrochemical industry for crop protection. The compound’s unique physicochemical properties, attributed to the trifluoromethyl group, make it effective against a variety of pests . It’s part of a broader class of chemicals that have revolutionized pest control in agriculture, leading to more robust crop yields.
Pharmaceutical Development
In the pharmaceutical sector, this compound’s derivatives are explored for their potential medicinal properties. The trifluoromethyl group is a common feature in many pharmaceuticals, and its inclusion in molecules can significantly alter their biological activity, making them candidates for drug development .
Material Science
The compound is used as a building block in the synthesis of more complex molecules. Its derivatives can be utilized in creating new materials with specific desired properties, such as increased strength or chemical resistance .
Environmental Science
Derivatives of N’-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2,2-trifluoro-N’-methylacetohydrazide are being studied for their environmental impact, particularly in the degradation of harmful substances and pollutants. The compound’s reactivity with various environmental factors is of interest for developing more eco-friendly pesticides and chemicals .
Veterinary Medicine
Similar to its use in human medicine, this compound’s derivatives are also being investigated for veterinary applications. The trifluoromethyl group’s unique characteristics could lead to the development of new veterinary drugs that are more effective and safer for animals .
Chemical Synthesis
This compound serves as an intermediate in the synthesis of various organic molecules. Its reactivity allows chemists to construct complex structures that are used in a wide range of chemical products .
Mecanismo De Acción
- However, we can infer that the trifluoromethylpyridine (TFMP) moiety plays a crucial role. TFMP derivatives, like our compound, have unique physicochemical properties due to the fluorine atom and the pyridine ring. These properties likely influence their interactions with cellular components .
Target of Action
Direcciones Futuras
Propiedades
IUPAC Name |
N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2,2-trifluoro-N'-methylacetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF6N3O/c1-19(18-7(20)9(14,15)16)6-5(10)2-4(3-17-6)8(11,12)13/h2-3H,1H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYLPSBUYGDWQOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)NC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF6N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2,2-trifluoro-N'-methylacetohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl 2-[(3-chlorophenyl)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B1436170.png)









![Methyl (3R)-3-[[(2R)-3-(2-bromo-1H-indol-3-yl)-2-[[(2S)-2-[[(E,2S,6R,8S)-8-[tert-butyl(dimethyl)silyl]oxy-2,4,6-trimethylnon-4-enoyl]amino]propanoyl]-methylamino]propanoyl]amino]-3-[4-tri(propan-2-yl)silyloxyphenyl]propanoate](/img/structure/B1436188.png)
